molecular formula C17H18ClN3O2 B269044 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide

Número de catálogo B269044
Peso molecular: 331.8 g/mol
Clave InChI: DLZZCQVSLOBFND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide, also known as PACAP-27, is a peptide that has been extensively studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide exerts its effects through binding to specific receptors, including PAC1, VPAC1, and VPAC2 receptors. Upon binding, this compound activates various signaling pathways, including cAMP, PKA, and MAPK pathways, which ultimately lead to its physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, cardioprotection, anti-inflammatory effects, and antitumor effects. In neuroprotection, this compound reduces neuronal death by inhibiting apoptosis and oxidative stress. In cardioprotection, this compound reduces myocardial injury by inhibiting inflammation and oxidative stress. In anti-inflammatory effects, this compound reduces inflammation by inhibiting cytokine production and immune cell activation. In antitumor effects, this compound inhibits tumor cell proliferation by inducing cell cycle arrest and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide in lab experiments is its specificity for PAC1, VPAC1, and VPAC2 receptors, which allows for targeted effects. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its potential for off-target effects, which may complicate data interpretation.

Direcciones Futuras

There are several future directions for 3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide research, including the development of this compound analogs with improved stability and specificity, the investigation of this compound's effects on other diseases, such as diabetes and autoimmune diseases, and the exploration of this compound's potential as a therapeutic agent in clinical trials.
Conclusion
In conclusion, this compound is a peptide that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various diseases.

Métodos De Síntesis

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide can be synthesized using solid-phase peptide synthesis (SPPS) method. This involves the stepwise addition of protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.

Aplicaciones Científicas De Investigación

3-{[(4-chloroanilino)carbonyl]amino}-N-propylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing neuronal death and improving cognitive function. In cardiovascular diseases, this compound has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function. In cancer, this compound has been shown to have antitumor effects by inhibiting tumor cell proliferation and inducing apoptosis.

Propiedades

Fórmula molecular

C17H18ClN3O2

Peso molecular

331.8 g/mol

Nombre IUPAC

3-[(4-chlorophenyl)carbamoylamino]-N-propylbenzamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-10-19-16(22)12-4-3-5-15(11-12)21-17(23)20-14-8-6-13(18)7-9-14/h3-9,11H,2,10H2,1H3,(H,19,22)(H2,20,21,23)

Clave InChI

DLZZCQVSLOBFND-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

SMILES canónico

CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.